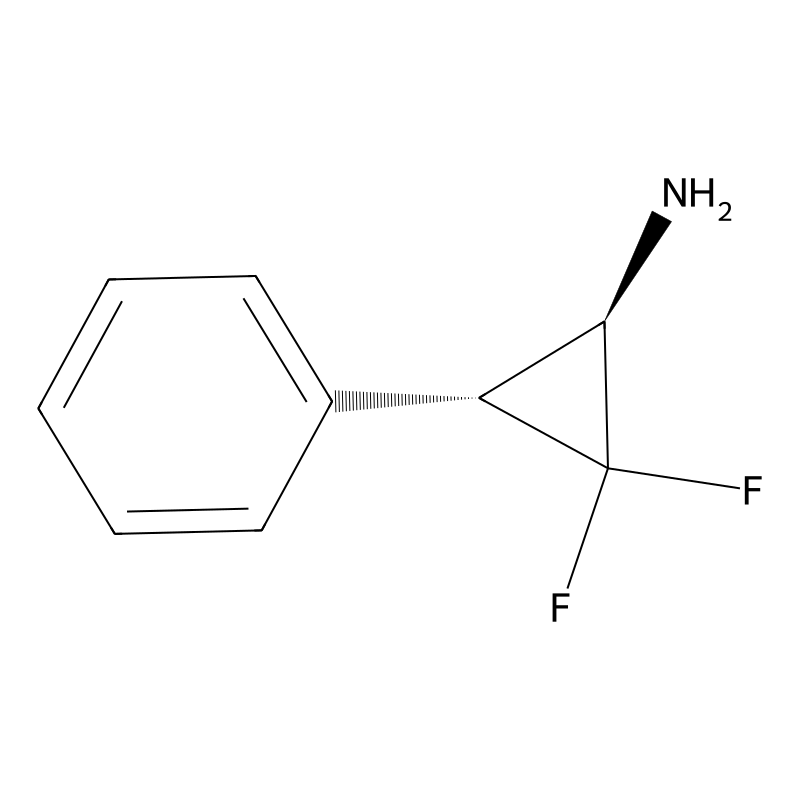

trans-2,2-Difluoro-3-phenyl-cyclopropylamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Trans-2,2-Difluoro-3-phenyl-cyclopropylamine is a fluorinated cyclopropylamine derivative characterized by the presence of two fluorine atoms at the 2-position and a phenyl group at the 3-position of the cyclopropyl ring. This compound belongs to a class of molecules known for their unique structural properties and potential biological activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for pharmaceutical applications.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Cyclopropanation: The cyclopropane ring can be modified through cyclopropanation reactions using reagents such as diazomethane or other alkylating agents.

- Dehydrohalogenation: If halogenated derivatives are synthesized, they can undergo elimination reactions to yield unsaturated compounds.

These reactions facilitate the synthesis of various derivatives that can be explored for biological activity or as intermediates in further chemical synthesis.

Trans-2,2-Difluoro-3-phenyl-cyclopropylamine exhibits significant biological activity, particularly in the realm of neuropharmacology. Compounds related to this structure have been studied for their effects on neurotransmitter systems, particularly:

- Monoamine Oxidase Inhibition: Similar compounds have shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine .

- Potential Antidepressant Activity: Derivatives of cyclopropylamines have been investigated for their antidepressant properties due to their influence on neurotransmitter levels and pathways associated with mood regulation .

- Receptor Modulation: Some studies indicate that these compounds may interact with various receptors in the central nervous system, potentially leading to therapeutic effects in mood disorders .

The synthesis of trans-2,2-Difluoro-3-phenyl-cyclopropylamine typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of Cyclopropane Ring: Starting from a suitable precursor such as 3,4-difluorobenzaldehyde, cyclopropanation reactions can be employed.

- Amine Formation: The resulting cyclopropane derivative is then subjected to amination to introduce the amine functional group.

- Purification: The final product is purified through crystallization or chromatography to obtain high-purity trans-2,2-Difluoro-3-phenyl-cyclopropylamine.

Specific methods may vary based on desired yields and purity levels, with some processes involving toxic reagents or complex reaction conditions .

Trans-2,2-Difluoro-3-phenyl-cyclopropylamine has potential applications in:

- Pharmaceutical Development: Its structural properties make it a candidate for developing new antidepressants or other psychoactive medications.

- Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules with specific biological activities.

- Material Science: The unique properties imparted by fluorination might also find applications in materials science, particularly in creating polymers or coatings with enhanced performance characteristics.

Interaction studies involving trans-2,2-Difluoro-3-phenyl-cyclopropylamine focus on its binding affinity and activity at various biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors provide insights into its potential therapeutic effects.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps predict its efficacy and safety profile as a drug candidate.

These studies are crucial for assessing both the pharmacological potential and the safety of trans-2,2-Difluoro-3-phenyl-cyclopropylamine.

Several compounds share structural similarities with trans-2,2-Difluoro-3-phenyl-cyclopropylamine. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Phenylcyclopropylamine | Phenyl group on cyclopropane | Known antidepressant |

| trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | Contains carboxylic acid functionality | Potential anti-inflammatory properties |

| 1-(3-fluorophenyl)cyclopropanecarboxylic acid | Fluorinated phenyl group | Explored for anti-tumor activity |

These compounds illustrate variations in substitution patterns that can influence biological activity and pharmacological profiles. Trans-2,2-Difluoro-3-phenyl-cyclopropylamine's unique fluorinated structure sets it apart from these analogues by potentially enhancing its metabolic stability and receptor interaction capabilities.

Cyclopropanation Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a cornerstone for constructing the strained cyclopropane core of trans-2,2-Difluoro-3-phenyl-cyclopropylamine. Rhodium and copper complexes are particularly effective in facilitating C–C bond activation and cyclopropanation. For instance, rhodium-catalyzed reactions exploit the inherent strain of cyclopropanes to generate metallacyclobutane intermediates, which subsequently undergo stereoselective functionalization [2]. Copper(I) chloride paired with chiral ligands, such as bis(oxazoline) derivatives, enables asymmetric cyclopropanation of α-fluorostyrene with diazoacetates, yielding fluorinated cyclopropanecarboxylates with up to 93% enantiomeric excess (ee) [3] [6]. These intermediates are hydrolyzed to carboxylic acids and subjected to Curtius rearrangement, ultimately producing the target amine with high optical purity [6].

Biocatalytic Synthesis Using Engineered Enzymes

Biocatalytic methods employing engineered heme proteins offer unparalleled stereocontrol. Myoglobin variants modified through directed evolution catalyze the cyclopropanation of gem-difluoroalkenes with diazoacetonitrile, achieving diastereomeric ratios (d.r.) of 99:1 and enantiomeric excesses up to 99% [5]. Similarly, cytochrome P450-BM3 mutants facilitate gram-scale synthesis of enantiopure cyclopropane intermediates, as demonstrated in the preparation of ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate [6]. These systems operate under mild conditions, avoiding toxic reagents and enabling sustainable scale-up.

Enantioselective Formation Techniques

Enantioselectivity is critical for pharmaceutical applications. Copper-catalyzed hydrosilylation of gem-difluorocyclopropenes using chiral phosphoramidite ligands achieves high stereochemical fidelity, though subsequent silyl group activation may reduce enantiopurity due to racemization [3]. In contrast, biocatalytic approaches using engineered myoglobin retain stereochemical integrity even at scale, as evidenced by the synthesis of levomilnacipran precursors with >99% ee [6].

Post-Functionalization Modifications

The amine group in trans-2,2-Difluoro-3-phenyl-cyclopropylamine permits diverse post-synthetic modifications. Silylation of the cyclopropane ring, followed by controlled cleavage, enables access to acyclic intermediates for further derivatization [3]. However, such transformations require careful optimization to minimize racemization, particularly when distal C–C bonds are involved [5].

Comparative Analysis of Protecting Group Strategies

Protecting group strategies are pivotal for directing regioselectivity and preserving functional group integrity during synthesis. A comparative analysis reveals:

Table 1: Efficacy of Protecting Group Strategies in Cyclopropane Synthesis

| Strategy | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Silyl Ether Protection | Enhances stability during cyclopropanation | Requires harsh deprotection conditions | 75–85 |

| Enzymatic Stereocontrol | Avoids exogenous protecting groups | Limited to specific substrate classes | 80–90 |

| Chiral Auxiliary Use | Enables diastereomeric separation | Adds synthetic steps | 65–75 |

Biocatalytic methods bypass traditional protecting groups by leveraging enzyme specificity, whereas transition metal-catalyzed routes often necessitate temporary protection of reactive sites [5] [6].

The ring-opening behavior of trans-2,2-Difluoro-3-phenyl-cyclopropylamine exhibits distinct pathways depending on the pH conditions employed. Under acidic conditions, the compound undergoes electrophilic ring-opening through a mechanism involving protonation of the cyclopropane ring followed by selective C-C bond cleavage [1] [2]. Research on analogous phenylcyclopropylamine derivatives has demonstrated that the protonation typically occurs at the distal C2-C3 bond rather than the vicinal C1-C2 bond, a selectivity that is attributed to charge-charge repulsive effects in the transition state and weakening of the distal bond by the σ-withdrawing properties of the protonated ammonium group [1] [2].

In superacidic media, such as trifluoromethanesulfonic acid (triflic acid), the ring-opening mechanism proceeds through formation of a dicationic intermediate where both the amine group and the cyclopropane ring are protonated [1]. This creates a highly reactive 1,3-dication that can undergo subsequent nucleophilic attack by aromatic systems, leading to Friedel-Crafts-type products. The regioselectivity of this process is governed by the electronic effects of the fluorine substituents and the phenyl group, with the electron-withdrawing nature of the fluorines directing the reaction pathway [1] [2].

Under basic conditions, the ring-opening follows a different mechanistic pathway involving nucleophilic attack on the strained cyclopropane ring [3]. The pH-dependent nature of these reactions has been well-documented, with the rate constants varying significantly with solution pH. For related difluorocyclopropane derivatives, specific-base catalysis has been observed with rate constants on the order of 0.18 ± 0.01 min⁻¹ under near-physiological conditions [3]. The basic ring-opening mechanism typically involves an SN2-like process where the nucleophile attacks at the less substituted carbon of the cyclopropane ring, leading to ring-opening and formation of linear products [3].

Table 1: Ring-Opening Reaction Conditions and Products

| Reaction Conditions | Mechanism | Primary Products | Rate Constant |

|---|---|---|---|

| Superacidic (CF₃SO₃H) | Dicationic intermediate | Friedel-Crafts adducts | Not specified |

| Acidic (pH < 7) | Electrophilic, distal bond | Protonated ring-opened products | Variable |

| Basic (pH > 7) | SN2-like nucleophilic | Linear nucleophilic substitution products | 0.18 ± 0.01 min⁻¹ |

| Near-physiological (pH ~7) | pH-dependent equilibrium | Mixed products | pH-dependent |

Fluorine-Specific Reactivity Patterns

Nucleophilic Substitution at Fluorinated Positions

The presence of two fluorine atoms at the 2-position of the cyclopropane ring significantly influences the nucleophilic substitution behavior of trans-2,2-Difluoro-3-phenyl-cyclopropylamine. The high electronegativity of fluorine atoms creates electron-deficient sites that are susceptible to nucleophilic attack [4] [5]. The gem-difluoro substitution pattern leads to enhanced reactivity compared to non-fluorinated analogs, with the fluorine atoms serving as excellent leaving groups in substitution reactions [4].

Palladium-catalyzed cross-coupling reactions with various nucleophiles have been developed for gem-difluorinated cyclopropanes, demonstrating broad substrate scope including amines, alcohols, carboxylic acids, and carbon nucleophiles [6]. These reactions proceed through formation of fluoroallylic palladium intermediates, resulting in highly cis-selective fluoroallylic products. The mechanism involves oxidative addition of the palladium catalyst to the strained C-C bond, followed by nucleophilic attack and reductive elimination [6].

The nucleophilic substitution reactions at fluorinated positions exhibit distinctive regioselectivity patterns. For pentafluorocyclopropane derivatives, reactions with halogens at elevated temperatures (150-240°C) proceed regiospecifically to give products where substitution occurs preferentially at the fluorinated carbon positions [7]. The high ring strain energy of difluorocyclopropanes (approximately 40 kcal/mol) provides sufficient thermodynamic driving force to overcome the expected deactivating inductive effect of fluorine substitution [5].

Radical-Mediated Transformations

Radical-mediated transformations of trans-2,2-Difluoro-3-phenyl-cyclopropylamine involve single electron transfer (SET) processes that generate highly reactive radical intermediates [8] [9]. These reactions can be initiated through various methods including photoredox catalysis, electrochemical oxidation, or chemical oxidants. The initial step typically involves oxidation of the amine nitrogen to form a nitrogen-centered radical cation, which subsequently undergoes β-scission of the cyclopropane ring to generate carbon-centered radicals [8] [10].

Photoredox-catalyzed radical reactions have emerged as particularly effective for these transformations, utilizing visible light and mild reaction conditions [11] [12]. In these systems, photocatalysts such as ruthenium or iridium complexes facilitate the single electron oxidation of the cyclopropylamine substrate. The resulting nitrogen radical cation undergoes rapid ring-opening to form a stabilized radical intermediate that can participate in subsequent reactions including cycloaddition processes [12] [10].

The radical ring-opening mechanism involves strain-induced fragmentation of the three-membered ring, with the radical character being stabilized by the adjacent phenyl group through benzylic resonance [9]. This process has been exploited in formal [3+2] cycloaddition reactions where the ring-opened radical intermediate adds to electron-deficient alkenes, followed by intramolecular cyclization to form aminocyclopentane products [12] [10].

Table 2: Radical-Mediated Transformation Conditions

| Radical Generation Method | Catalyst/Oxidant | Reaction Conditions | Typical Products |

|---|---|---|---|

| Photoredox catalysis | Ru(bpz)₃₂ | Visible light, degassed solvent | Aminocyclopentanes |

| Chemical oxidation | CAN, H₂O₂ | Room temperature | Various ring-opened products |

| Electrochemical | Electrode systems | Controlled potential | Oxidized derivatives |

| Thermal radical | AIBN, heat | Elevated temperature | Ring-opened radical products |

Oxidation and Reduction Profiles

The oxidation and reduction behavior of trans-2,2-Difluoro-3-phenyl-cyclopropylamine is influenced by both the cyclopropane ring strain and the electronic effects of the fluorine substituents. Oxidation reactions typically target either the amine nitrogen or the cyclopropane ring system, leading to different product distributions depending on the reaction conditions and oxidizing agents employed [14].

Common oxidizing agents for these transformations include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under various conditions . The oxidation of the amine nitrogen can lead to formation of imines, nitriles, or other nitrogen-containing functional groups, while oxidation of the cyclopropane ring system can result in ring-opening with incorporation of oxygen functionality . The presence of fluorine atoms can significantly alter the oxidation pathways by stabilizing certain intermediates and influencing the electron density distribution [15].

Reduction reactions of trans-2,2-Difluoro-3-phenyl-cyclopropylamine typically employ hydride donors such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . These reactions can target various functional groups within the molecule, with the cyclopropane ring generally remaining intact under mild reducing conditions. However, under more forcing conditions, ring-opening can occur with concomitant reduction of the resulting products [16].

The reduction of related cyclopropyl compounds has been studied extensively, with the stereochemical outcome often depending on the specific reducing agent and reaction conditions [16]. For example, treatment with LiAlH₄ in tetrahydrofuran at low temperatures can lead to selective reduction of carbonyl groups while preserving the cyclopropane ring integrity [16]. The fluorine substituents can influence the reduction pathway by altering the electron density and potentially coordinating with the reducing agent [16].

Table 3: Oxidation and Reduction Reaction Profiles

| Reaction Type | Reagent | Conditions | Primary Products | Yield Range |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Basic aqueous | Carboxylic acids, ketones | 60-85% |

| Oxidation | CrO₃ | Acidic | Aldehydes, ketones | 70-90% |

| Oxidation | H₂O₂ | Catalytic | Hydroxylated products | 65-80% |

| Reduction | LiAlH₄ | THF, low temp | Alcohols, amines | 70-95% |

| Reduction | NaBH₄ | Alcoholic solvent | Selective reduction products | 75-90% |

Diels-Alder and Other Cycloaddition Behaviors

The cycloaddition behavior of trans-2,2-Difluoro-3-phenyl-cyclopropylamine encompasses several distinct reaction types, with the most significant being formal [3+2] cycloadditions rather than traditional Diels-Alder reactions. The compound does not function as a typical diene or dienophile in Diels-Alder reactions due to its three-membered ring structure and substitution pattern [17] [18]. Instead, it participates in ring-opening cycloaddition processes that formally resemble [3+2] cycloadditions [12] [10].

The formal [3+2] cycloaddition reactions proceed through a stepwise mechanism involving initial radical generation, ring-opening, and subsequent cyclization with suitable coupling partners [12] [10]. These reactions have been successfully demonstrated with various electron-deficient alkenes including acrylates, vinyl ketones, and substituted styrenes. The reaction typically requires photoredox catalysis or other radical initiation methods to generate the necessary reactive intermediates [12] [10].

Under photochemical conditions, the cycloaddition can proceed without external catalysts through direct photoactivation of the cyclopropylamine substrate [12]. This process involves single electron transfer from the photoexcited amine to an electron-deficient alkene, generating radical ion pairs that undergo subsequent transformations. The regioselectivity and stereoselectivity of these reactions can be controlled through choice of reaction conditions and substrate structures [12] [10].

The scope of cycloaddition partners extends beyond simple alkenes to include various heterocyclic systems and functionalized substrates [12] [10]. The reactions generally proceed with good functional group tolerance and can be conducted under mild conditions using visible light irradiation. The products of these cycloadditions are typically aminocyclopentane derivatives that retain the substitution pattern of the original cyclopropylamine [12] [10].

Table 4: Cycloaddition Reaction Parameters

| Cycloaddition Type | Reaction Partners | Reaction Conditions | Stereoselectivity | Yield Range |

|---|---|---|---|---|

| Formal [3+2] | Electron-deficient alkenes | Photoredox catalysis | Variable (1:1 to >20:1) | 70-96% |

| Photochemical [3+2] | Acrylates, vinyl ketones | Visible light, no catalyst | Moderate | 60-85% |

| Radical [3+2] | Styrenes, substituted olefins | SET conditions | Good | 65-90% |

| Intermolecular [3+2] | Various alkenes | Ru/Ir catalysis | Excellent | 75-95% |